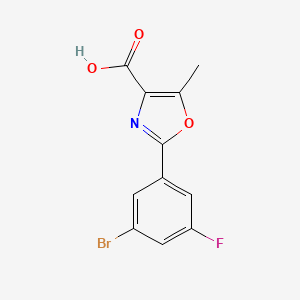
4,6-Dichloro-2-(2-methylpropyl)pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2-isobutylpyrimidin-5-amine is a pyrimidine derivative, a class of compounds known for their aromatic heterocyclic structure containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines are widely studied due to their diverse pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and antifungal activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of 4,6-dichloropyrimidine as a starting material, which undergoes nucleophilic substitution reactions to introduce the isobutyl group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by purification steps like recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-2-isobutylpyrimidin-5-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups introduced at the 4 and 6 positions, enhancing their pharmacological properties .
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-2-isobutylpyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4,6-dichloro-2-isobutylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of key inflammatory mediators like prostaglandins and cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dichloro-2-(propylsulfonyl)pyrimidin-5-amine
- 2,4-Dichloro-6-methylpyrimidine
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines
Uniqueness
4,6-Dichloro-2-isobutylpyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group at the 2-position enhances its lipophilicity and potential bioavailability compared to other similar compounds .
Eigenschaften
CAS-Nummer |
61457-01-0 |
|---|---|
Molekularformel |
C8H11Cl2N3 |
Molekulargewicht |
220.10 g/mol |
IUPAC-Name |
4,6-dichloro-2-(2-methylpropyl)pyrimidin-5-amine |
InChI |
InChI=1S/C8H11Cl2N3/c1-4(2)3-5-12-7(9)6(11)8(10)13-5/h4H,3,11H2,1-2H3 |
InChI-Schlüssel |
YDSPQGBGQKNQKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=NC(=C(C(=N1)Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15333687.png)
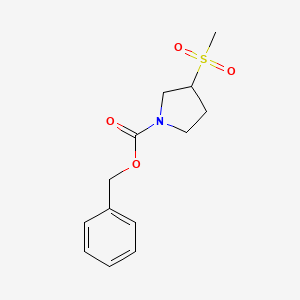
![7-(Hydroxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B15333697.png)
![9-[2-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole](/img/structure/B15333699.png)
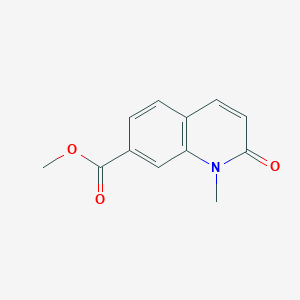
![5-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15333718.png)
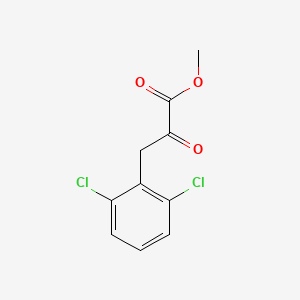
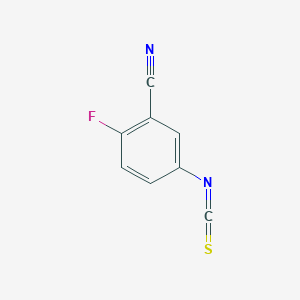
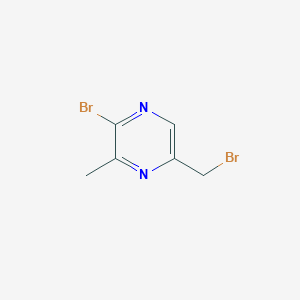
![(S)-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride](/img/structure/B15333744.png)

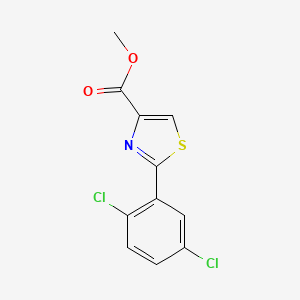
![2-[2-Fluoro-3-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15333771.png)
